1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a carbamoyl methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives under specific conditions . The methoxyphenyl group can be introduced through a substitution reaction, while the carbamoyl methyl group is added via a carbamation reaction using appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-benzoylpyridine
- 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinamide
Uniqueness
1-{[(3-METHOXYPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-[2-(3-methoxyanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O4/c1-21-20(26)16-11-19(25)23(17-9-4-3-8-15(16)17)12-18(24)22-13-6-5-7-14(10-13)27-2/h3-11H,12H2,1-2H3,(H,21,26)(H,22,24) |
InChI Key |
POKYIJDDQRAJFO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.